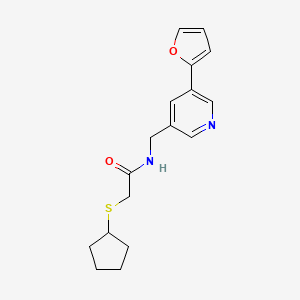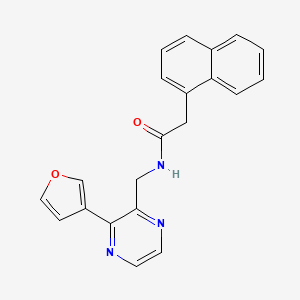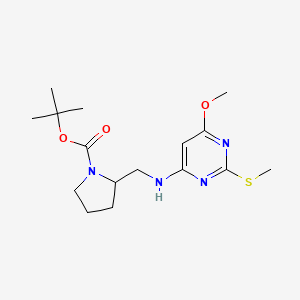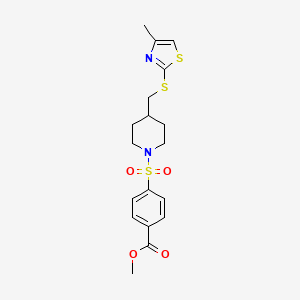![molecular formula C11H14N4O B2897880 N-[1,2,4]三唑并[1,5-a]吡啶-8-基戊酰胺 CAS No. 338419-03-7](/img/structure/B2897880.png)
N-[1,2,4]三唑并[1,5-a]吡啶-8-基戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been reported to possess potential anti-tumor activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives has also been demonstrated .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been studied. A transition-metal-free oxidative N–N bond formation strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently .科学研究应用
合成和化学性质
- 通过苯基碘双(三氟乙酸盐)介导的分子内环化反应,从 N-(吡啶-2-基)苯并咪酰胺合成了具有重要生物活性的 1,2,4-三唑并[1,5-a]吡啶。这种新策略的特点是直接的无金属氧化 N-N 键形成,显示出高反应产率和短反应时间 (Zheng 等人,2014)。
生物和医学应用
酰胺衍生物的简易合成[1,2,4]三唑并[4,3-a]吡啶探讨了酰胺氨基甲基稠合三唑的合成,该三唑显示出广泛的有趣生物活性,例如抗菌、抗病毒、抗惊厥、抗真菌、抗癌等。这些衍生物在治疗各种疾病(包括与谷氨酸功能障碍相关的疾病)方面显示出显着的潜力 (Gandikota 等人,2017)。
1,2,4-三唑并[1,5-a]吡啶衍生物已被合成并被发现对几种类型的杂草具有良好的除草活性,表明具有潜在的农业应用。已经进行了构效关系研究以进一步提高其除草效果 (Liu 等人,2015)。
已经报道了 2-氨基-[1,2,4]三唑并[1,5-a]吡啶及其衍生物的合成和表征,显示出广泛的范围和高产率。这些化合物通过铜催化的 N-N 偶联合成,表明具有多种取代基掺入和在药物化学中应用的潜力 (Bartels 等人,2015)。
作用机制
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to interact with various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It’s synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound .
Biochemical Pathways
Related compounds have been shown to influence various pathways, including those involved in immune response, oxygen sensing, and signal transduction .
Result of Action
Related compounds have been found to exhibit various biological activities, including acting as rorγt inverse agonists, phd-1 inhibitors, jak1 inhibitors, and jak2 inhibitors .
Action Environment
The synthesis of related compounds has been achieved under microwave conditions, suggesting that certain environmental conditions may facilitate the formation and action of these compounds .
未来方向
生化分析
Biochemical Properties
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been shown to act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in cytokine signaling pathways . This inhibition can modulate immune responses and has potential therapeutic implications for inflammatory and autoimmune diseases. Additionally, N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide interacts with proteins involved in cell cycle regulation, thereby influencing cellular proliferation and apoptosis .
Cellular Effects
The effects of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide on various cell types are profound. In cancer cells, it has been observed to induce apoptosis and inhibit proliferation by modulating key signaling pathways such as the PI3K/AKT and MAPK pathways . This compound also affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and metabolism . Furthermore, N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby reducing the availability of essential metabolites for cell growth .
Molecular Mechanism
At the molecular level, N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition or activation . For instance, its binding to JAK1 and JAK2 inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This results in the suppression of cytokine signaling and modulation of immune responses. Additionally, N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide can alter gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These effects are particularly evident in in vitro studies, where continuous treatment results in significant alterations in cell behavior and metabolism .
Dosage Effects in Animal Models
The effects of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity . Threshold effects have also been noted, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolite levels . These interactions highlight the compound’s potential to modulate metabolic processes and its implications for metabolic diseases .
Transport and Distribution
Within cells and tissues, N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . This distribution pattern is influenced by factors such as tissue perfusion, transporter expression, and binding affinity .
Subcellular Localization
The subcellular localization of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments . This localization is essential for its ability to modulate cellular processes and exert its biochemical effects .
属性
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-3-6-10(16)14-9-5-4-7-15-11(9)12-8-13-15/h4-5,7-8H,2-3,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBKJFDXXZWLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CN2C1=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2897797.png)

![1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2897801.png)







![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)
![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)

![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)
